4-(Piperidin-4-ylmethyl)morpholine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O and a CAS number of 81310-63-6. This compound features a morpholine ring substituted with a piperidinylmethyl group, making it a member of the morpholine derivatives. The presence of two hydrochloride groups indicates its salt form, which enhances its solubility in polar solvents. The compound's structure is characterized by a morpholine ring (a six-membered ring containing both oxygen and nitrogen) linked to a piperidine moiety, contributing to its potential biological activity and utility in various applications .
These reactions underline its versatility in synthetic organic chemistry and medicinal chemistry .
The synthesis of 4-(Piperidin-4-ylmethyl)morpholine dihydrochloride typically involves the following steps:
Alternative methods may include one-pot reactions or the use of coupling reagents to facilitate the formation of the morpholine-piperidine linkage .
4-(Piperidin-4-ylmethyl)morpholine dihydrochloride has several potential applications:
These applications highlight its significance in both academic research and industrial settings .
Studies focusing on the interactions of 4-(Piperidin-4-ylmethyl)morpholine dihydrochloride with various biological targets are essential for understanding its pharmacological profile. Key areas include:
Several compounds share structural similarities with 4-(Piperidin-4-ylmethyl)morpholine dihydrochloride. Here are some noteworthy comparisons:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-(Morpholin-4-yl)-piperidine dihydrochloride | Similar piperidine-morpholine linkage | Different nitrogen positioning affects activity |
4-(Piperidin-4-yl)morpholine hydrochloride | Lacks one hydrochloride group | May exhibit different solubility properties |
1-(Piperidin-4-yl)-2-methylpropan-1-one | Contains a ketone functional group | Potentially different pharmacodynamics |
These compounds illustrate variations in structure that may lead to unique biological activities and applications, emphasizing the distinctiveness of 4-(Piperidin-4-ylmethyl)morpholine dihydrochloride within this chemical class .